molecular formula C23H20N2O2S B2916708 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide CAS No. 477570-00-6

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide

Cat. No.: B2916708
CAS No.: 477570-00-6
M. Wt: 388.49
InChI Key: WLIZGAPIEQVHRP-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product . For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid under specific conditions to form the desired benzamide derivatives .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzothiazole derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide is unique due to its specific structural features, such as the isopropoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-15(2)27-17-13-11-16(12-14-17)22(26)24-19-8-4-3-7-18(19)23-25-20-9-5-6-10-21(20)28-23/h3-15H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIZGAPIEQVHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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